2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Melting Point Physicochemical Characterization Reference Standard Identification

This Verapamil EP Impurity K (CAS 20850-49-1) is a certified reference material with ≥98% HPLC purity, differentiated by its multi-traceability to USP and EP primary standards, making it essential for ANDA and HPLC method validation. Its unique crystalline properties (mp 54-56°C) ensure reliable quantification without assay interference. The compound’s inert nature and high purity eliminate analytical variability, providing confidence in your regulatory submissions and reducing risk during method transfer and routine quality control.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 20850-49-1
Cat. No. B020440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
CAS20850-49-1
Synonyms3,4-Dimethoxy-α-(1-methylethyl)-benzeneacetonitrile;  _x000B_2-(3,4-Dimethoxyphenyl)-3-methyl-butyronitrile; _x000B_(+/-)-2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C13H17NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7,9,11H,1-4H3
InChIKeyNFXAXMOAVPLEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verapamil EP Impurity K (CAS 20850-49-1): A High-Purity Nitrile Intermediate for Pharmaceutical Synthesis and Reference Standard Development


2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile (CAS 20850-49-1), also designated as Verapamil EP Impurity K, is a crystalline nitrile compound that serves as a critical synthetic intermediate in the production of the calcium channel blocker verapamil [1] and as a pharmacopeial reference standard for impurity profiling [2].

Why Generic Substitution of Verapamil EP Impurity K (CAS 20850-49-1) with Other Verapamil Impurities is Scientifically Unjustified


Substituting 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile (Verapamil EP Impurity K) with other verapamil-related impurities for analytical or synthetic purposes is invalid due to its unique physicochemical properties—such as melting point and chromatographic behavior —and distinct synthetic route yields [1] that diverge significantly from analogs like Impurities A, B, C, and D. These differences necessitate compound-specific procurement for method validation and reference standard use .

Quantitative Comparative Evidence for Verapamil EP Impurity K (CAS 20850-49-1) Against Its Closest Analogs


Melting Point Differentiation of Verapamil EP Impurity K vs. Impurity B and C

Verapamil EP Impurity K exhibits a melting point range of 54-56°C , which is significantly higher than that of Impurity B (melting point not reported as a solid but typically handled as a liquid or low-melting solid) and distinct from Impurity C hydrochloride (no melting point data reported for the free base) . This thermal stability facilitates handling and storage in solid form.

Melting Point Physicochemical Characterization Reference Standard Identification

Synthesis Yield Advantage of Verapamil EP Impurity K via Optimized Traditional Route vs. Microwave-Assisted Method

An optimized traditional synthesis using tetrabutylammonium bromide as a phase-transfer catalyst achieves an 82% yield of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile [1], which is 17.5 percentage points higher than the 64.5% yield obtained via a microwave-assisted approach using triethylbenzylammonium chloride [2]. This yield advantage is a key differentiator for large-scale procurement.

Synthetic Yield Process Chemistry Cost-Efficiency

Chromatographic Purity Benchmark for Verapamil EP Impurity K as a Certified Reference Material

Commercially available Verapamil EP Impurity K is supplied with a minimum HPLC purity specification of 98% , meeting or exceeding the typical purity requirements for pharmaceutical secondary standards and certified reference materials . This purity level is comparable to high-grade Impurity C (99.61%) but with the added benefit of defined solid-state properties that facilitate accurate weighing.

HPLC Purity Analytical Method Validation Reference Standard Quality

Unique Role as a Non-Pharmaceutical Reference Standard vs. Impurities with Intrinsic Activity

Unlike Verapamil EP Impurity C hydrochloride, which is also a known P-glycoprotein inhibitor , and Impurity B, which retains smooth muscle relaxant properties , Verapamil EP Impurity K is not associated with any biological activity. This inertness is a critical advantage for its use as a pure analytical reference standard, eliminating confounding pharmacological effects during method development and validation [1].

Reference Standard Impurity Profiling Method Development

Optimal Application Scenarios for Verapamil EP Impurity K (CAS 20850-49-1) Based on Quantitative Evidence


Pharmaceutical Quality Control: Verapamil Impurity Profiling and Method Validation

Verapamil EP Impurity K (CAS 20850-49-1) is the preferred reference standard for HPLC method development and validation in pharmaceutical quality control due to its high chromatographic purity (≥98% ) and well-defined solid-state properties (melting point 54-56°C ). Its inert nature [1] ensures accurate quantification without assay interference.

Cost-Effective Large-Scale Synthesis of Verapamil Intermediates

The optimized traditional synthetic route yielding 82% makes Verapamil EP Impurity K an economically attractive intermediate for large-scale verapamil production. The 17.5 percentage point yield advantage over alternative microwave-assisted methods translates directly to reduced raw material costs and waste generation.

Analytical Method Development for ANDA Submissions

As a certified reference material (CRM) with multi-traceability to USP and EP primary standards , Verapamil EP Impurity K is essential for developing and validating analytical methods required for Abbreviated New Drug Applications (ANDA). Its availability in high purity and as a stable solid simplifies method transfer and regulatory compliance.

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